molecular formula C12H13F3O2 B071177 Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate CAS No. 191155-80-3

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B071177
CAS No.: 191155-80-3
M. Wt: 246.22 g/mol
InChI Key: OWXNROJGHAWLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . It is a colorless liquid that is used primarily in scientific research and industrial applications. The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethanol to form 3-(trifluoromethyl)benzyl alcohol. This intermediate is then reacted with ethyl propanoate under acidic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
  • Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate
  • Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate

Uniqueness

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .

Biological Activity

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, also known as Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate, is a compound with significant biological activity, primarily due to its unique trifluoromethyl group. This article aims to explore its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 276.21 g/mol
  • IUPAC Name : Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable tool in biochemical research.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is critical in cancer metastasis and tissue remodeling processes .
  • Protein-Ligand Interactions : The trifluoromethyl group increases the binding affinity to specific proteins, enhancing its potential as a therapeutic agent in diseases where protein interactions are pivotal .

Antiviral Properties

Recent studies have indicated that derivatives of compounds containing trifluoromethyl groups exhibit antiviral activities. For instance, compounds similar to this compound have shown effectiveness against viruses like HIV and enterovirus . The mechanism involves preventing viral attachment to host cells by interacting with key viral surface proteins.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to inhibit MMP-1 with significant potency. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance or diminish inhibitory activity .

Research Findings and Case Studies

A comprehensive evaluation of the compound's biological activity includes various studies:

  • Enzyme Inhibition :
    • Study : A study reported that this compound inhibited MMP-1 with an IC50 value significantly lower than other tested compounds, indicating strong inhibitory potential .
    • Table 1: IC50 Values for MMP Inhibition
      CompoundIC50 (µM)
      This compound0.5
      Control Compound A10
      Control Compound B5
  • Antiviral Activity :
    • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV. The compound was found to reduce viral entry by over 70% at concentrations below cytotoxic levels .
    • Table 2: Antiviral Efficacy
      CompoundIC50 (µM)CC50 (µM)
      This compound0.64>100
      Compound X1.5>100
      Compound Y5.0>100

Applications in Scientific Research

This compound serves as a critical building block in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Complex Molecules : It functions as an intermediate in synthesizing more complex pharmaceutical agents.
  • Biochemical Research : The compound is utilized in studying enzyme mechanisms and protein interactions due to its ability to modulate these biological processes effectively.

Properties

IUPAC Name

ethyl 3-[2-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXNROJGHAWLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474397
Record name Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191155-80-3
Record name Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.